molecular formula C15H13ClO3 B8371632 Methyl 3-[(3-chlorobenzyl)oxy]benzoate

Methyl 3-[(3-chlorobenzyl)oxy]benzoate

Cat. No.: B8371632
M. Wt: 276.71 g/mol
InChI Key: SVWDJGKLMPCQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(3-chlorobenzyl)oxy]benzoate is a benzoate ester derivative featuring a 3-chlorobenzyloxy substituent at the 3-position of the aromatic ring. Benzoate esters are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their versatility as intermediates. The 3-chlorobenzyloxy group may influence electronic properties, solubility, and biological activity, making this compound a candidate for further functionalization or application studies.

Properties

Molecular Formula

C15H13ClO3

Molecular Weight

276.71 g/mol

IUPAC Name

methyl 3-[(3-chlorophenyl)methoxy]benzoate

InChI

InChI=1S/C15H13ClO3/c1-18-15(17)12-5-3-7-14(9-12)19-10-11-4-2-6-13(16)8-11/h2-9H,10H2,1H3

InChI Key

SVWDJGKLMPCQMF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Properties of Methyl 3-[(3-Chlorobenzyl)oxy]benzoate and Analogs

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Synthesis Yield/Purity Key Functional Groups
This compound (Target) C₁₅H₁₃ClO₃ 276.72 Not reported Not available Benzoate ester, 3-chlorobenzyloxy
Methyl 4-((3-chlorobenzyl)oxy)-3-methylbenzoate C₁₆H₁₅ClO₃ 290.74 Not reported ≥95% purity Benzoate ester, 4-chlorobenzyloxy, 3-methyl
Methyl 3-[[4-(3-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate C₂₃H₁₇ClN₄O₄ 454.86 151.5–156 89% Triazine, benzoate, phenoxy, amino

Physical and Chemical Properties

  • Melting Points : The triazine derivative exhibits a higher melting point (151.5–156°C) due to its rigid heterocyclic structure and intermolecular interactions . The target compound, lacking such complexity, likely has a lower melting point.
  • Solubility: The 3-methyl group in Methyl 4-((3-chlorobenzyl)oxy)-3-methylbenzoate may enhance hydrophobicity compared to the target compound . The triazine derivative’s polar amino and triazine groups could improve solubility in polar aprotic solvents .

Research Findings and Methodological Insights

  • Synthetic Efficiency : The triazine derivative’s high yield (89%) underscores the efficacy of DIPEA in facilitating nucleophilic substitutions under mild conditions .
  • Purity Standards : Commercial analogs like Methyl 4-((3-chlorobenzyl)oxy)-3-methylbenzoate emphasize the importance of purity (≥95%) for reproducibility in downstream applications .

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